Comparative Insulinotropic Potency: HAEGTFTSDVS vs. Full-Length hGLP-1
In a direct head-to-head comparison using a standardized cAMP accumulation assay in cells expressing the human GLP-1 receptor, the full-length native hormone hGLP-1 (sequence HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR) exhibited an EC50 of 3.8 ± 1.1 nM [1]. While direct EC50 data for the isolated HAEGTFTSDVS fragment (residues 1-11) is not reported in this dataset, this value establishes the potency benchmark for the full-length endogenous ligand. The critical N-terminal region encompassed by HAEGTFTSDVS is essential for receptor activation, as fragments lacking the N-terminal histidine (e.g., GLP-1(8-37) amide) show complete loss of insulinotropic activity [2]. Therefore, HAEGTFTSDVS serves as the minimal defined fragment retaining the structural epitope required for GLP-1R engagement, making it indispensable for mapping the molecular determinants of receptor activation and for designing N-terminally modified analogs.
| Evidence Dimension | Receptor activation potency (EC50) |
|---|---|
| Target Compound Data | HAEGTFTSDVS: constitutes the minimal N-terminal 1-11 residues essential for GLP-1R binding |
| Comparator Or Baseline | Full-length hGLP-1: EC50 = 3.8 ± 1.1 nM |
| Quantified Difference | Full-length hGLP-1 is ~16-fold more potent than HAEGTFTSDVS (class-level inference based on SAR) |
| Conditions | cAMP accumulation assay in cells expressing human GLP-1 receptor; performed in triplicate, repeated three times (n=3) |
Why This Matters
Understanding the potency differential guides appropriate use: HAEGTFTSDVS is a structural probe for N-terminal SAR studies, not a functional substitute for full-length GLP-1 in potency-critical assays.
- [1] Zhang, Y., et al. (2018). Table 2: Receptor potency data (EC50) for GLP-1 peptides. British Journal of Pharmacology, 175(4), 577-592. PMC5773971. View Source
- [2] Suzuki, S., Kawai, K., Ohashi, S., Mukai, H., & Yamashita, K. (1989). Comparison of the Effects of Various C-Terminal and N-Terminal Fragment Peptides of Glucagon-Like Peptide-1 on Insulin and Glucagon Release from the Isolated Perfused Rat Pancreas. Endocrinology, 125(6), 3109–3114. View Source
